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E3 Ligase Ligand-Linker Conjugates 1 -

E3 Ligase Ligand-Linker Conjugates 1

Catalog Number: EVT-254875
CAS Number:
Molecular Formula: C23H29N3O10
Molecular Weight: 507.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

E3 Ligases Exploited for PROTAC Technology

Commonly used E3 ligases:

  • Cereblon (CRBN): CRBN is a substrate receptor of the CUL4-DDB1 E3 ligase complex, often hijacked by immunomodulatory drugs like lenalidomide and pomalidomide. []
  • Von Hippel-Lindau (VHL): VHL acts as a substrate recognition subunit within a CUL2 E3 ligase complex, and its ligands include VH032 and VH298. [, ]

Less commonly used E3 ligases:

  • Mouse Double Minute 2 (MDM2): MDM2 is a RING-finger E3 ligase best known for regulating the tumor suppressor protein p53. []
  • Inhibitor of Apoptosis Proteins (IAPs): IAPs are a family of E3 ligases involved in apoptosis regulation and targeted by compounds like bestatin and MV1. []
Future Directions
  • Expanding the E3 Ligase Toolbox: Developing ligands for a wider range of E3 ligases will enable the degradation of a broader spectrum of target proteins. [, ]
Overview

E3 Ligase Ligand-Linker Conjugates 1 represent a significant advancement in the field of targeted protein degradation, particularly through the development of proteolysis-targeting chimeras (PROTACs). These conjugates are designed to facilitate the selective degradation of target proteins by harnessing the ubiquitin-proteasome system. The conjugates consist of three key components: a ligand that binds to the target protein, an E3 ligase ligand, and a linker that connects these two elements. The E3 ligase plays a crucial role in mediating the transfer of ubiquitin to the target protein, thus marking it for degradation.

Source and Classification

E3 Ligase Ligand-Linker Conjugates 1 are primarily derived from various E3 ligases, including cereblon, von Hippel-Lindau, inhibitor of apoptosis proteins, and MDM2. These ligands are classified based on their specific E3 ligase targets and their utility in PROTAC technology. The classification also extends to their structural characteristics and the nature of the linkers used to connect the ligands.

Synthesis Analysis

Methods and Technical Details

The synthesis of E3 Ligase Ligand-Linker Conjugates involves several strategic approaches:

  1. Chemical Synthesis: This includes traditional organic synthesis techniques such as coupling reactions that link the E3 ligase ligand to the linker.
  2. Linker Design: The choice of linker is critical as it influences the spatial orientation and bioactivity of the resulting PROTAC. Various linker chemistries can be employed, including flexible and rigid linkers, which can affect solubility and binding efficiency.
  3. Functionalization: The ligands can be further functionalized to enhance their binding affinity and specificity towards target proteins.

The synthesis process often requires optimizing conditions to achieve high yields and purity of the final product, which is essential for effective biological activity .

Molecular Structure Analysis

Structure and Data

The molecular structure of E3 Ligase Ligand-Linker Conjugates typically includes:

  • E3 Ligase Binding Moiety: This part is responsible for interacting with the E3 ligase.
  • Target Protein Binding Unit: This component binds specifically to the protein intended for degradation.
  • Linker: The linker connects these two moieties and can vary in length and composition.

Data regarding specific structures often include molecular weights, binding affinities (e.g., dissociation constants), and structural formulas derived from crystallography or NMR studies. For instance, some ligands exhibit high binding affinities in nanomolar ranges, indicating strong interactions with their respective E3 ligases .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involved in the utilization of E3 Ligase Ligand-Linker Conjugates include:

  1. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin from an E2 enzyme to a lysine residue on the target protein.
  2. Linker Chemistry: Linkers may undergo various reactions such as amide bond formation or thioesterification during conjugation processes.
  3. Degradation Pathway Activation: Once ubiquitinated, the target protein is recognized by the proteasome, leading to its degradation.

These reactions are essential for establishing functional PROTACs capable of inducing targeted protein degradation .

Mechanism of Action

Process and Data

The mechanism of action for E3 Ligase Ligand-Linker Conjugates involves several steps:

  1. Formation of Ternary Complex: The conjugate binds simultaneously to both the target protein and the E3 ligase, forming a ternary complex.
  2. Ubiquitination: The E3 ligase catalyzes ubiquitin transfer to the target protein within this complex.
  3. Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the proteasome, leading to its degradation.

This process effectively reduces the levels of specific proteins within cells, providing a novel approach for therapeutic intervention .

Physical and Chemical Properties Analysis

Properties and Relevant Data

E3 Ligase Ligand-Linker Conjugates exhibit various physical and chemical properties that are crucial for their functionality:

  • Solubility: These compounds must be soluble in biological media to facilitate cellular uptake.
  • Stability: Chemical stability under physiological conditions is essential to maintain efficacy.
  • Binding Affinity: High binding affinities (often in nanomolar concentrations) are desirable for effective interaction with both target proteins and E3 ligases.

Characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to assess these properties .

Applications

Scientific Uses

E3 Ligase Ligand-Linker Conjugates have numerous applications in scientific research and therapeutic development:

  • Targeted Protein Degradation: They are primarily used in drug discovery to selectively degrade disease-associated proteins.
  • Cancer Therapy: Many PROTACs utilizing these conjugates aim at degrading oncoproteins involved in cancer progression.
  • Cellular Research: These compounds serve as tools for studying protein function and regulation within cellular pathways.

The versatility of these conjugates positions them as promising candidates for future therapeutic strategies aimed at treating various diseases through targeted protein degradation .

Properties

Product Name

E3 Ligase Ligand-Linker Conjugates 1

IUPAC Name

2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

Molecular Formula

C23H29N3O10

Molecular Weight

507.5 g/mol

InChI

InChI=1S/C23H29N3O10/c27-18-5-4-17(21(30)25-18)26-22(31)15-2-1-3-16(20(15)23(26)32)24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(28)29/h1-3,17,24H,4-14H2,(H,28,29)(H,25,27,30)

InChI Key

ZXAUDUQJSKVKNG-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCC(=O)O

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